molecular formula C15H19N3O3S B2527894 N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921520-89-0

N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2527894
CAS No.: 921520-89-0
M. Wt: 321.4
InChI Key: ZPKUHSYCSCDTDE-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H19N3O3S and its molecular weight is 321.4. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides and Their Applications

Sulfonamides, known for their wide range of clinical applications, including as diuretics and antiepileptics, have been the subject of extensive research. Recent developments have focused on novel sulfonamides acting as selective antiglaucoma drugs or as antitumor agents by targeting specific carbonic anhydrase isoforms. The exploration of sulfonamides incorporating NO-donating moieties or targeting tumor-associated carbonic anhydrase isoforms IX/XII highlights the ongoing innovation in designing drugs with enhanced specificity and efficacy (Carta, Scozzafava, & Supuran, 2012).

Furan Derivatives in Polymer and Material Science

Furan derivatives, including 5-hydroxymethylfurfural (HMF) and its derivatives, are pivotal in the synthesis of renewable materials and chemicals from biomass. They offer a sustainable alternative to petrochemical feedstocks, with applications in producing monomers, polymers, and various functional materials. Research on converting plant biomass into furan derivatives like HMF demonstrates the potential of these compounds in creating the next generation of sustainable polymers, fuels, and specialty chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Oxadiazole Derivatives in Drug Development

Compounds containing the 1,3,4-oxadiazole moiety are recognized for their diverse pharmacological activities, serving as critical scaffolds in medicinal chemistry. These activities include antibacterial, anti-inflammatory, and anticancer properties. The structural versatility of oxadiazole derivatives allows for extensive chemical modifications, facilitating the discovery and development of new therapeutic agents with optimized activity profiles (Wang et al., 2022).

Environmental Implications and Applications

The study and development of furan fatty acids highlight their potential benefits and risks to health. These compounds, found in plants, algae, and fish, exhibit antioxidant and anti-inflammatory activities. However, their metabolites, such as CMPF, are associated with various health effects, underscoring the need for further research to fully understand their role in human health and disease (Xu et al., 2017).

Properties

IUPAC Name

N-[4-[2-oxo-2-(pentylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-3-4-7-16-13(19)9-11-10-22-15(17-11)18-14(20)12-6-5-8-21-12/h5-6,8,10H,2-4,7,9H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKUHSYCSCDTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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